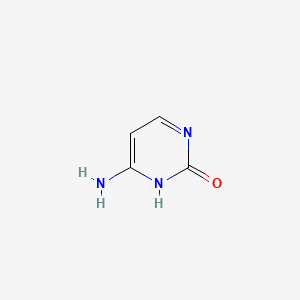

6-Amino(~15~N_2_)pyrimidin-2(1H)-one

Description

Properties

CAS No. |

287484-45-1 |

|---|---|

Molecular Formula |

C4H5N3O |

Molecular Weight |

113.09 g/mol |

IUPAC Name |

6-amino-(1,3-15N2)1H-pyrimidin-2-one |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i6+1,7+1 |

InChI Key |

OPTASPLRGRRNAP-AKZCFXPHSA-N |

Canonical SMILES |

C1=C(NC(=O)N=C1)N |

melting_point |

> 300 °C |

physical_description |

Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS] Solid |

Related CAS |

52685-04-8 26297-64-3 |

solubility |

16.7 [ug/mL] (The mean of the results at pH 7.4) 8.0 mg/mL |

vapor_pressure |

0.00109 [mmHg] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino(15N₂)pyrimidin-2(1H)-one: Properties and Applications

This guide provides a comprehensive technical overview of 6-Amino(15N₂)pyrimidin-2(1H)-one, an isotopically labeled form of isocytosine. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, advanced spectroscopic characterization, synthesis, and critical applications of this stable isotope-labeled compound. The insights herein are grounded in established scientific principles to empower researchers in leveraging this powerful tool for mechanistic, structural, and metabolic investigations.

Introduction: The Significance of Isotopic Labeling

6-Amino(15N₂)pyrimidin-2(1H)-one is the isocytosine molecule wherein the two nitrogen atoms of the pyrimidine ring have been enriched with the stable, NMR-active isotope, Nitrogen-15 (¹⁵N). Unlike the naturally abundant and quadrupolar ¹⁴N isotope (99.63% abundance), the spin-½ ¹⁵N nucleus (0.37% abundance) provides sharp, high-resolution signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This isotopic substitution is the cornerstone of its utility, transforming a standard chemical reagent into a sophisticated probe for tracking molecular interactions, elucidating biological pathways, and resolving complex macromolecular structures.[2][3]

The incorporation of ¹⁵N labels is instrumental in a variety of analytical techniques.[4] In mass spectrometry, the predictable mass shift allows for unambiguous tracking and quantification. In NMR, it enables a suite of powerful heteronuclear experiments that are otherwise impossible, providing direct insight into the local chemical environment of the nitrogen atoms.[1] This guide will explore these properties and their practical applications in depth.

Physicochemical Properties

The macroscopic physicochemical properties of 6-Amino(15N₂)pyrimidin-2(1H)-one are essentially identical to its unlabeled analogue, isocytosine. The minor increase in molecular weight due to isotopic enrichment does not significantly alter properties like melting point, solubility, or acidity.

The molecule exists in tautomeric forms, primarily the amino-oxo form (6-aminopyrimidin-2(1H)-one) and the imino-oxo form. The amino-oxo tautomer is generally considered the most stable and prevalent form under physiological conditions.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | 6-amino-1,3-¹⁵N₂-pyrimidin-2(1H)-one | Standard nomenclature |

| Synonyms | ¹⁵N₂-Isocytosine, Isocytosine-¹⁵N₂ | |

| Molecular Formula | C₄H₅¹⁵N₂NO | |

| Molecular Weight | 113.09 g/mol | (Unlabeled: 111.10 g/mol [5]) |

| Appearance | White to off-white crystalline solid | Typically observed for pyrimidines[6][7] |

| Solubility | Soluble in water and other polar solvents (e.g., methanol, DMSO) | The polar amino and carbonyl groups facilitate hydrogen bonding, enhancing solubility in polar media.[6][8] |

| pKa | ~4.5 (protonation of N1), ~9.8 (deprotonation of exocyclic amino) | Values are for unlabeled cytosine and expected to be very similar. |

Synthesis and Isotopic Incorporation

The synthesis of ¹⁵N-labeled pyrimidines can be achieved through various established chemical routes. A common strategy involves utilizing a ¹⁵N-enriched precursor that can be cyclized to form the pyrimidine ring. For 6-Amino(15N₂)pyrimidin-2(1H)-one, a plausible route involves the condensation of a ¹⁵N-labeled urea with cyanoacetaldehyde or a related three-carbon precursor.

A generalized synthetic approach is outlined below:

-

Precursor Synthesis: A key building block, [¹⁵N₂]urea, is readily available commercially or can be synthesized from [¹⁵N]ammonia and phosgene derivatives.

-

Cyclization Reaction: [¹⁵N₂]urea is reacted with a suitable 1,3-dicarbonyl compound or its equivalent (e.g., malononitrile, cyanoacetic acid derivatives) under basic conditions. The specific choice of the three-carbon unit dictates the final substitution pattern on the pyrimidine ring.

-

Purification: The resulting labeled product is purified from the reaction mixture using standard techniques such as recrystallization or column chromatography to achieve high chemical and isotopic purity. Isotopic enrichment is typically greater than 98%.[3]

Spectroscopic Characterization: A Self-Validating System

The identity and isotopic enrichment of 6-Amino(15N₂)pyrimidin-2(1H)-one are confirmed through a combination of mass spectrometry and NMR spectroscopy. These techniques form a self-validating system, where the mass shift confirms the presence of the isotopes and NMR confirms their precise location and provides structural verification.

Mass Spectrometry (MS)

Mass spectrometry provides a direct and unambiguous confirmation of successful isotopic labeling.

-

Expected Observation: The molecular ion peak ([M+H]⁺) for the labeled compound will appear at m/z 114.0, which is two mass units higher than the unlabeled compound (m/z 112.1).

-

Protocol: A sample is dissolved in a suitable solvent (e.g., methanol/water) and analyzed via Electrospray Ionization Mass Spectrometry (ESI-MS). The high-resolution mass spectrum will clearly distinguish between the labeled and any residual unlabeled species, allowing for the direct calculation of isotopic incorporation efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for characterizing 6-Amino(15N₂)pyrimidin-2(1H)-one, as the ¹⁵N labels provide a direct spectroscopic handle.[9]

-

¹H NMR: The proton spectrum will show distinct changes compared to the unlabeled compound. Protons directly bonded to or in close proximity (2-3 bonds) to the ¹⁵N atoms will exhibit splitting due to J-coupling (spin-spin coupling). For instance, the exocyclic amino protons (-NH₂) and the ring N-H proton will appear as doublets due to one-bond coupling (¹J(¹⁵N,¹H)) with a typical magnitude of ~80-90 Hz. This coupling provides definitive evidence of the ¹⁵N label's location.[10]

-

¹³C NMR: In a ¹³C spectrum, carbons adjacent to the ¹⁵N atoms will show coupling (¹J(¹⁵N,¹³C) and ²J(¹⁵N,¹³C)). This provides further confirmation of the label's position within the pyrimidine ring.

-

¹⁵N NMR: Direct detection of the ¹⁵N nuclei is the premier advantage of this compound.[11] A ¹⁵N NMR spectrum will show two distinct resonances corresponding to the two different nitrogen environments in the ring. These chemical shifts are exquisitely sensitive to the local electronic environment, including protonation state, hydrogen bonding, and base pairing.[9] This sensitivity is what makes ¹⁵N-labeled nucleobases invaluable for studying nucleic acid structure and interactions.[3]

Application Highlight: Probing RNA-Protein Interactions via NMR

A primary application for 6-Amino(15N₂)pyrimidin-2(1H)-one is in the study of RNA structure and its interactions with proteins or other ligands. By incorporating the labeled isocytosine into an RNA oligonucleotide, researchers can use NMR to monitor changes at the site of the label upon binding.

Experimental Workflow: ¹⁵N-HSQC Titration

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a 2D NMR technique that correlates the chemical shifts of a proton with its directly attached heteronucleus (in this case, ¹⁵N). It is a highly sensitive method for monitoring changes in the chemical environment of the N-H groups.

Caption: Workflow for RNA-protein interaction analysis using ¹⁵N-HSQC NMR.

Step-by-Step Protocol

-

Preparation of ¹⁵N-labeled RNA: The labeled base, 6-Amino(15N₂)pyrimidin-2(1H)-one, is first enzymatically or chemically converted to its triphosphate form (¹⁵N-isoCTP). This labeled nucleotide is then used in an in vitro transcription reaction with T7 RNA polymerase and a DNA template to produce the RNA molecule of interest with the ¹⁵N label incorporated at specific isocytosine positions.

-

RNA Purification: The resulting ¹⁵N-labeled RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

-

NMR Sample Preparation: The purified RNA is buffer-exchanged into a suitable NMR buffer (e.g., 10 mM phosphate, 50 mM NaCl, 90% H₂O/10% D₂O, pH 6.5).

-

Baseline Spectrum: A 2D ¹H-¹⁵N HSQC spectrum is recorded for the free RNA. Each N-H group (including the labeled isocytosine) will give rise to a specific peak (crosspeak) in the spectrum.

-

Titration: A concentrated solution of the unlabeled protein of interest is added stepwise to the NMR tube containing the ¹⁵N-labeled RNA.

-

Data Acquisition: After each addition of protein, another ¹H-¹⁵N HSQC spectrum is acquired.

-

Analysis: The spectra are overlaid. If the protein binds to the RNA at or near the labeled isocytosine residue, the chemical environment of its N-H protons will change. This change is observed as a shift in the position of its corresponding crosspeak in the HSQC spectrum (a chemical shift perturbation, or CSP). By tracking the movement of these peaks as a function of protein concentration, one can identify the binding site on the RNA and calculate the dissociation constant (Kd) of the interaction.

Handling and Storage

Like most pyrimidine derivatives, 6-Amino(15N₂)pyrimidin-2(1H)-one is a stable solid. For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. For solutions, storage at -20°C or -80°C is recommended to prevent degradation.

Conclusion

6-Amino(15N₂)pyrimidin-2(1H)-one is more than just an isotopically labeled chemical. It is a precision tool that grants researchers atomic-level resolution into complex biological systems. Its primary value lies in its application in NMR spectroscopy, where the ¹⁵N labels serve as sensitive reporters for molecular structure, dynamics, and intermolecular interactions. From elucidating the binding interfaces of drug-RNA complexes to mapping the intricate networks of metabolic pathways, the applications of this compound are central to advancing modern biochemical and pharmaceutical research.

References

- 1. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. isotope.com [isotope.com]

- 4. 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Nitrogen-15 chemical shifts in AT (adenine-thymine) and CG (cytosine-guanine) nucleic acid base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Foreword: The Imperative of Isotopic Precision in Modern Biology

An In-Depth Technical Guide to the Synthesis of ¹⁵N-Labeled Pyrimidine Derivatives for Advanced Research Applications

In the landscape of molecular biology and pharmaceutical development, the ability to track, quantify, and structurally elucidate biomolecules within complex systems is paramount. Pyrimidine derivatives, as fundamental components of nucleic acids (DNA and RNA) and key players in cellular metabolism, are central to these investigations.[1][2][3] Stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), provides a non-radioactive, high-fidelity lens through which we can observe these processes. The incorporation of ¹⁵N allows researchers to distinguish labeled molecules from their natural abundance counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] This guide offers a comprehensive exploration of the principal methodologies for synthesizing ¹⁵N-labeled pyrimidine derivatives, designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of protocols to explain the underlying causality, enabling informed decisions in experimental design.

Chapter 1: Foundational Principles of Pyrimidine Labeling

A successful labeling strategy is built upon a firm understanding of both the biological pathways involving pyrimidines and the analytical techniques used for their characterization.

The De Novo Biosynthesis Pathway: Nature's Blueprint

In most organisms, the pyrimidine ring is constructed first and then attached to a ribose-5-phosphate moiety.[5] This de novo pathway serves as a primary target for metabolic labeling. The atoms of the pyrimidine ring are sourced from simple precursors: bicarbonate, aspartate, and the amide nitrogen of glutamine.[1][5][6] Understanding this pathway is critical as it dictates where a ¹⁵N label from a precursor like [¹⁵N-amide]-glutamine will be incorporated.[7][8]

The pathway begins with the synthesis of carbamoyl phosphate from glutamine and bicarbonate, a reaction that incorporates the amide nitrogen from glutamine. This is the first committed step in pyrimidine synthesis in animals.[5] Subsequent reactions with aspartate, ring closure, and oxidation yield the first complete pyrimidine, orotate, which is then converted to the foundational pyrimidine nucleotide, Uridine Monophosphate (UMP).[1][6]

Caption: The de novo pyrimidine synthesis pathway, highlighting precursor incorporation.

Analytical Cornerstones: Verification and Quantification

The success of any labeling experiment hinges on robust analytical validation.

-

Mass Spectrometry (MS): MS is the workhorse for determining isotopic enrichment and confirming the mass shift of the final product. Techniques like LC-MS can precisely measure the mass-to-charge ratio, allowing for quantification of the labeled species relative to any unlabeled counterparts.[9] Specialized software can analyze the resulting isotopic distribution to calculate the percentage of ¹⁵N incorporation.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the exact position of the ¹⁵N label within the molecule.[4] The large chemical shift range of ¹⁵N makes it a sensitive probe of the local chemical environment, providing definitive structural confirmation.[11] For complex biomolecules like RNA, site-specific ¹⁵N labeling is a powerful tool to simplify crowded spectra and study molecular structure and dynamics.[12][13]

| Feature | Mass Spectrometry (MS) | NMR Spectroscopy |

| Primary Measurement | Mass-to-charge ratio of ions | Nuclear spin properties |

| Key Information | Isotopic enrichment, molecular weight confirmation | Precise label position, structure, dynamics |

| Sensitivity | High (ng to pg range) | Moderate to Low (µg to mg range) |

| Sample State | Destructive | Non-destructive |

| Primary Application | Quantitative analysis of labeling efficiency | Structural validation and functional studies |

| Table 1. Comparison of primary analytical platforms for ¹⁵N-labeled compound analysis.[9] |

Chapter 2: De Novo Synthesis Strategies: Leveraging Biology

These methods utilize biological machinery, either in living cells or in vitro, to construct the pyrimidine ring from simple, labeled precursors.

Metabolic Labeling in Cell Culture

This approach involves growing cells in a medium where a standard nitrogen source is replaced with its ¹⁵N-labeled counterpart, most commonly [¹⁵N]-glutamine or ¹⁵NH₄Cl.[1] The cellular machinery then incorporates the stable isotope into newly synthesized pyrimidine nucleotides through the de novo pathway.[1][7]

Causality: This method is chosen when the goal is to study metabolic flux or to produce labeled biomolecules (like RNA or DNA) within a native cellular context. The level of incorporation directly reflects the activity of the biosynthetic pathway under specific experimental conditions.[8]

-

Cell Preparation: Culture cells to approximately 70-80% confluency in standard growth medium.

-

Medium Exchange: Aspirate the standard medium. Wash the cells once with phosphate-buffered saline (PBS) to remove residual unlabeled precursors.

-

Labeling Medium: Add custom-made growth medium, identical to the standard medium but prepared with ¹⁵N-labeled glutamine (e.g., [amide-¹⁵N]-L-glutamine) in place of natural abundance glutamine.

-

Incubation: Incubate the cells for a duration appropriate for the experimental goal. For flux analysis, this may be a short pulse (15-60 minutes).[8] For generating highly enriched biomass, this may extend over several cell doublings.

-

Harvesting: After incubation, place the culture dish on ice, aspirate the labeling medium, and wash the cells with ice-cold PBS.

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells. Collect the cell lysate and centrifuge at high speed to pellet debris.

-

Analysis: Analyze the supernatant containing the extracted nucleotides by LC-MS to determine the isotopic enrichment of pyrimidine derivatives.[1]

Trustworthiness: This protocol is self-validating by design. The inclusion of a time-course experiment (e.g., harvesting at 0, 15, 30, and 60 minutes) will demonstrate a time-dependent increase in ¹⁵N incorporation, confirming active metabolic flux. An unlabeled control culture must be run in parallel to establish the natural abundance mass spectra.

Chapter 3: Chemo-Enzymatic Synthesis: The Best of Both Worlds

Chemo-enzymatic strategies offer unparalleled flexibility and efficiency by combining the power of chemical synthesis to create specifically labeled precursors with the exquisite selectivity of enzymes to perform complex transformations.[12][13] This approach is particularly powerful for producing nucleoside triphosphates (NTPs) with custom labeling patterns for NMR studies of RNA.[14][15]

Causality: This strategy is selected when a highly specific labeling pattern is required that is inaccessible through metabolic labeling, or when higher yields and purity are needed than what total chemical synthesis can provide for complex molecules like NTPs.[12] By using purified enzymes, side reactions are minimized, and the process can be performed as a highly efficient one-pot synthesis.[16]

Caption: Workflow for chemo-enzymatic synthesis of labeled RNA.

This protocol is adapted from methodologies that reconstitute the de novo pyrimidine pathway in vitro.[14][16] It leverages a cascade of purified enzymes to convert simple precursors into UTP in a single reaction vessel.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., 100 mM Tris-HCl, pH 8.0) with all necessary substrates and cofactors: ¹⁵NH₄Cl, L-aspartate, NaHCO₃, glucose, ATP, and NADP⁺.

-

Enzyme Addition: Add a pre-mixed cocktail of purified enzymes required for the pathway: carbamoyl phosphate synthetase (CPS2), aspartate transcarbamoylase (ATCase), dihydroorotase, dihydroorotate dehydrogenase, and UMP synthase. Also include enzymes for cofactor regeneration (e.g., from the pentose phosphate pathway).[16]

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme cocktail. Incubate the mixture at 37°C. The reaction progress can be monitored over time by taking small aliquots and analyzing them using HPLC.

-

Reaction Quench and Purification: Once the reaction reaches completion (typically several hours), it can be quenched by heating or with acid. The resulting ¹⁵N-labeled UTP is then purified from the reaction mixture using anion-exchange chromatography or preparative HPLC.

-

Verification: Confirm the identity, purity, and isotopic enrichment of the final product by LC-MS and NMR spectroscopy. The yield is determined by UV-Vis spectrophotometry.

Trustworthiness: The purity of the final product, as assessed by HPLC, serves as a key validation metric. MS analysis will confirm the expected mass shift corresponding to the incorporation of two ¹⁵N atoms. A negative control reaction lacking a key enzyme (e.g., ATCase) should yield no product, confirming the enzymatic dependency of the synthesis.

Chapter 4: Advanced Chemical Synthesis: The Deconstruction-Reconstruction Strategy

For complex, drug-like pyrimidine derivatives, modifying the molecule in the final stages of a synthetic route ("late-stage labeling") is highly desirable but challenging. A novel and powerful "deconstruction-reconstruction" strategy has been developed to achieve this, enabling the synthesis of highly enriched isotopologs.[17][18][19]

Causality: This purely chemical method is chosen for its ability to label complex pyrimidines that are not amenable to biological or enzymatic synthesis. It avoids remaking a complex molecule from scratch and provides exceptionally high isotopic enrichment (>99%), which is critical for applications like quantitative LC-MS analysis in ADMET studies where the labeled compound serves as an internal standard.[18]

The strategy involves chemically opening the pyrimidine ring to form a stable vinamidinium salt intermediate. This intermediate is then purified and cyclized with a ¹⁵N-labeled amidine, reconstructing the pyrimidine ring with the isotope incorporated.[17][18]

Caption: The deconstruction-reconstruction strategy for ¹⁵N labeling.

This protocol is a generalized representation based on the published methodology.[17][18]

-

Deconstruction (Ring Opening):

-

Dissolve the starting pyrimidine derivative in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add triflic anhydride (Tf₂O) to activate the ring.

-

After a short activation period, add a nucleophilic amine (e.g., pyrrolidine) to cleave the ring, forming the vinamidinium salt.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Isolation of Intermediate:

-

Concentrate the reaction mixture under reduced pressure.

-

Isolate and purify the vinamidinium salt. This step is crucial as it removes the unlabeled nitrogen atom and byproducts, ensuring high isotopic enrichment in the final product.[18] Precipitation or chromatography can be used.

-

-

Reconstruction (Ring Closure):

-

Dissolve the purified vinamidinium salt in a suitable solvent (e.g., acetonitrile).

-

Add the ¹⁵N-labeled formamidine (or other desired amidine) and a base (e.g., potassium carbonate).

-

Heat the reaction mixture to drive the cyclization. Monitor the formation of the labeled pyrimidine by LC-MS.

-

-

Purification and Verification:

-

Upon completion, cool the reaction, filter off solids, and concentrate the filtrate.

-

Purify the final ¹⁵N-labeled pyrimidine using standard chromatographic techniques (e.g., flash column chromatography).

-

Verify the structure and determine the isotopic enrichment (>99%) by high-resolution mass spectrometry and ¹H/¹³C/¹⁵N NMR.[18]

-

Trustworthiness: The high isotopic enrichment (>99% IE) is the ultimate validation of this protocol's success and is directly measurable by high-resolution MS.[18] Comparing the ¹H and ¹³C NMR spectra of the starting material and the final product will confirm that the overall molecular structure is preserved, while ¹⁵N NMR will confirm the location of the label.

References

- 1. benchchem.com [benchchem.com]

- 2. ijsat.org [ijsat.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. davuniversity.org [davuniversity.org]

- 6. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]

- 7. researchgate.net [researchgate.net]

- 8. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ckgas.com [ckgas.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Chemo-enzymatic synthesis of site-specific isotopically labeled nucleo" by Andrew P. Longhini, Regan M. LeBlanc et al. [academicworks.cuny.edu]

- 14. Enzymatic de Novo Pyrimidine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Item - Stable Isotope Labeling of Pyrimidines Using a DeconstructionâReconstruction Strategy - figshare - Figshare [figshare.com]

An In-depth Technical Guide to the Physical Characteristics of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one

This technical guide provides a comprehensive overview of the core physical characteristics of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one, an isotopically labeled analog of cytosine. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies, particularly in fields such as biomolecular NMR, metabolic research, and as internal standards for mass spectrometry.[1][2] The strategic incorporation of two ¹⁵N atoms into the pyrimidine ring provides a powerful tool for tracing and quantifying this molecule in complex biological systems.

Molecular Identity and Structure

6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one, also known as Cytosine-1,3-¹⁵N₂, is a pyrimidine nucleobase where the nitrogen atoms at positions 1 and 3 of the ring are replaced with the stable isotope Nitrogen-15. This labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass and nuclear magnetic resonance signature, which is invaluable for a variety of analytical applications.[3][4]

The fundamental structure of this compound is depicted below. The ¹⁵N isotopes are integral to the heterocyclic ring system, a core scaffold in numerous biological molecules.

Caption: Molecular structure of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one.

Physicochemical Properties

A summary of the key physical and chemical properties is provided in the table below. Note that while some properties are directly reported for the isotopically labeled compound, others are inferred from its unlabeled counterpart, cytosine, due to their near-identical chemical behavior.[5]

| Property | Value | Source |

| Molecular Formula | C₄H₅¹⁵N₂NO | Inferred |

| Molecular Weight | 113.09 g/mol | Calculated |

| Unlabeled CAS Number | 71-30-7 | [1][2][6][7] |

| Appearance | Expected to be a solid, likely a white or off-white powder. | Inferred from related compounds |

| Melting Point | >300 °C | |

| Solubility | Expected to be soluble in polar solvents like water. | Inferred from related compounds |

| Storage | Store at room temperature, protected from light and moisture. | [1][2] |

Spectroscopic Characterization

The primary utility of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one stems from its unique spectroscopic properties, which allow for its unambiguous identification and quantification.

Mass Spectrometry

Mass spectrometry is a definitive technique for confirming the isotopic enrichment of the compound. The molecular ion peak will be shifted by +2 m/z units compared to unlabeled cytosine (molecular weight 111.10 g/mol ).[8][9] High-resolution mass spectrometry can be used to confirm the elemental composition and the presence of the ¹⁵N isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isotopically labeled compounds. The presence of ¹⁵N atoms introduces specific couplings and chemical shifts that are observable in ¹H and ¹³C NMR spectra, and directly in ¹⁵N NMR spectra.

-

¹⁵N NMR: This is the most direct method for observing the labeled nitrogen atoms. The chemical shifts of the nitrogen atoms in the pyrimidine ring are sensitive to their chemical environment and any intermolecular interactions, such as hydrogen bonding in DNA base pairing.[10][11]

-

¹H and ¹³C NMR: The presence of ¹⁵N will lead to observable J-couplings (spin-spin couplings) between the ¹⁵N nuclei and adjacent ¹H and ¹³C nuclei. These coupling constants provide valuable structural information.

Experimental Protocols for Physical Characterization

The following section outlines standardized methodologies for the experimental determination of the key physical properties of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one.

Workflow for Characterization

The general workflow for the physical and spectroscopic characterization of this compound is illustrated below.

Caption: General workflow for physical and spectroscopic characterization.

Melting Point Determination

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

A small amount of the crystalline solid is placed in a capillary tube.

-

The capillary tube is inserted into a calibrated melting point apparatus.

-

The temperature is gradually increased at a controlled rate.

-

The temperature range over which the substance melts is recorded. Given the high melting point of related compounds, a high-temperature apparatus is necessary.

Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

A known mass of the compound is added to a specific volume of a solvent (e.g., water, DMSO, ethanol) at a controlled temperature.

-

The mixture is agitated until no more solid dissolves.

-

The solution is visually inspected for any undissolved solid.

-

The process can be repeated with increasing amounts of the compound to determine the approximate solubility limit.

Spectroscopic Analysis Protocols

Mass Spectrometry (MS):

-

The sample is dissolved in a suitable solvent.

-

The solution is introduced into the mass spectrometer (e.g., via electrospray ionization).

-

The mass-to-charge ratio of the resulting ions is measured to confirm the molecular weight and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The solution is placed in an NMR tube.

-

¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure.

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed using an ATR (Attenuated Total Reflectance) accessory.

-

The IR spectrum is recorded.

-

The absorption bands are assigned to specific functional groups (e.g., N-H, C=O, C=C) to confirm the molecular structure.

Trustworthiness and Self-Validating Systems

The characterization of 6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one relies on a self-validating system where multiple independent analytical techniques converge to confirm the identity and purity of the compound. For instance, the mass shift observed in mass spectrometry should be consistent with the isotopic labeling confirmed by the specific couplings and chemical shifts in the ¹⁵N NMR spectrum. Any deviation in one technique would necessitate a re-evaluation of the data from the others, ensuring a high degree of confidence in the final characterization.

Conclusion

6-Amino(¹⁵N₂)-pyrimidin-2(1H)-one is a crucial tool for modern biochemical and pharmaceutical research. Its physical characteristics are largely comparable to its unlabeled counterpart, cytosine, with the key distinction being its mass and NMR properties due to the incorporation of ¹⁵N isotopes. A thorough understanding and experimental verification of its physical properties, as outlined in this guide, are essential for its effective application in scientific investigations.

References

- 1. isotope.com [isotope.com]

- 2. isotope.com [isotope.com]

- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 71-30-7|6-Aminopyrimidin-2(1H)-one|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cytosine [webbook.nist.gov]

- 10. Nitrogen-15 chemical shifts in AT (adenine-thymine) and CG (cytosine-guanine) nucleic acid base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy of Some Nucleosides and Nucleotides [authors.library.caltech.edu]

Structure Elucidation of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one: An Integrated Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of chemical structures is a cornerstone of chemical research and drug development. For heterocyclic compounds such as 6-aminopyrimidin-2(1H)-one, also known as isocytosine, this task is complicated by the presence of tautomeric forms. This guide presents an integrated, multi-technique workflow for the unambiguous structure elucidation of 6-aminopyrimidin-2(1H)-one, strategically employing dual ¹⁵N isotopic labeling. We will explore the causality behind the selection of specific analytical methods—including high-resolution mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography—to overcome the challenges posed by tautomerism. This document provides not only the theoretical underpinnings but also actionable, field-proven protocols and data interpretation strategies for researchers.

Introduction: The Challenge of Tautomerism in Isocytosine

6-Aminopyrimidin-2(1H)-one (isocytosine) is a pyrimidine nucleobase analog of significant interest in medicinal chemistry and molecular biology.[1] Its structure is fundamental to its function and potential applications. However, like many heterocyclic systems, its structure is not static. The molecule can exist as a dynamic equilibrium of several tautomers, primarily the amino-keto, imino-keto, and amino-enol forms.[2][3] The predominant tautomer can vary depending on the physical state (solid vs. solution), solvent polarity, and pH.

Determining the dominant tautomeric form and unambiguously confirming the connectivity of the molecule is a non-trivial analytical challenge. This guide focuses on a powerful strategy to resolve this ambiguity: the use of site-specific isotopic labeling. By synthesizing 6-aminopyrimidin-2(1H)-one with two ¹⁵N atoms—one in the pyrimidine ring and one in the exocyclic amino group—we can unlock advanced spectroscopic experiments that provide definitive structural insights.

The Strategic Advantage of ¹⁵N Isotopic Labeling

While the most abundant nitrogen isotope, ¹⁴N, has a nuclear spin (I=1) that leads to broad NMR signals due to a quadrupole moment, the ¹⁵N isotope has a spin of I=½.[4] This property results in sharp, high-resolution NMR signals, making it ideal for detailed structural studies. However, the low natural abundance of ¹⁵N (0.36%) necessitates isotopic enrichment.

Incorporating ¹⁵N labels into the molecule provides two critical advantages:

-

Direct Observation: It allows for the direct detection of nitrogen atoms via ¹⁵N NMR spectroscopy, providing information about their chemical environment.

-

Enhanced 2D NMR: It enables a suite of powerful two-dimensional NMR experiments (e.g., ¹H-¹⁵N HSQC and HMBC) that reveal scalar couplings between nitrogen, proton, and carbon nuclei, establishing unambiguous bond connectivity.[5]

Integrated Analytical Workflow

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step is to confirm that the synthesis produced the correct molecule with the desired isotopic incorporation. HRMS provides an exact mass measurement, which is used to determine the elemental composition with high confidence.

Protocol: HRMS Analysis via ESI-TOF

-

Sample Preparation: Prepare a 1 mg/mL stock solution of ¹⁵N₂-isocytosine in a 50:50 mixture of acetonitrile and water. Further dilute to a final concentration of 1-5 µg/mL.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a known standard for internal calibration to ensure mass accuracy below 2 ppm.

-

Data Analysis: Calculate the theoretical exact mass for the ¹⁵N₂-labeled compound and compare it with the measured mass.

Expected Data & Interpretation

| Parameter | Theoretical Value (¹⁴N) | Theoretical Value (¹⁵N₂) | Expected Measured Value |

| Formula | C₄H₆N₃O⁺ | C₄H₆N¹⁵N₂O⁺ | C₄H₆N¹⁵N₂O⁺ |

| Exact Mass of [M+H]⁺ | 112.05054 | 114.04460 | 114.0446 ± 0.0002 |

A measured mass that matches the theoretical mass for the dual-labeled compound confirms both the elemental formula and the successful incorporation of the two ¹⁵N atoms. The fragmentation pattern can also provide initial structural clues, often showing losses characteristic of the pyrimidine ring.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the structure of molecules in solution. The ¹⁵N labels are the key to unlocking its full potential here. We will use a combination of 1D and 2D experiments to map out the complete molecular scaffold and identify the dominant tautomer.

Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of ¹⁵N₂-isocytosine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁵N NMR spectrum. A reference compound like liquid ammonia or nitromethane should be used for chemical shift calibration.

-

-

2D Spectra Acquisition:

-

Acquire a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify protons directly attached to nitrogens.

-

Acquire a ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and nitrogens. This is crucial for assigning quaternary nitrogens and confirming connectivity across the ring.

-

Data Interpretation: A Self-Validating System

The combination of these spectra allows for a definitive assignment. The large chemical shift difference in ¹⁵N NMR between pyridine-type (-100 ppm) and pyrrole-type (-200 ppm) nitrogens is particularly diagnostic for tautomer identification.[8]

Hypothetical NMR Data for the Amino-Keto Tautomer (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~10.8 | broad s | H1 (ring NH) |

| ~6.9 | broad s | H7 (NH₂) | |

| ~7.4 | d | H6 | |

| ~5.6 | d | H5 | |

| ¹³C | ~165 | s | C2 (C=O) |

| ~158 | s | C4 | |

| ~145 | s | C6 | |

| ~95 | s | C5 | |

| ¹⁵N | ~-150 | - | N1 or N3 (Amide-like) |

| ~-250 | - | N1 or N3 (Amine-like) | |

| ~-300 | - | N7 (Exocyclic NH₂) |

Using 2D NMR to Confirm Tautomeric Form

-

¹H-¹⁵N HSQC: Will show a direct correlation between the proton at ~10.8 ppm and one of the ring nitrogens, and between the protons at ~6.9 ppm and the exocyclic ¹⁵N-amino group. This definitively assigns the NH protons.

-

¹H-¹⁵N HMBC: This is the decisive experiment. For the amino-keto tautomer, the H5 proton should show a correlation to N3, and the H6 proton should show correlations to both N1 and the exocyclic N7. These long-range correlations map the proton positions relative to the entire nitrogen framework, confirming the amino-keto structure over other tautomers.

Single Crystal X-ray Crystallography

Authoritative Grounding: While NMR provides the structure in solution, X-ray crystallography provides an unambiguous, high-resolution picture of the molecule in the solid state.[9] It serves as the ultimate validation of the assignments made by other methods.

Protocol: Crystallography Workflow

-

Crystallization: This is often the most challenging step and requires empirical screening. Slow evaporation of a saturated solution of ¹⁵N₂-isocytosine in various solvents (e.g., water, ethanol, or mixtures) is a common starting point.

-

Data Collection: A suitable single crystal is mounted on a goniometer in a diffractometer. The crystal is cooled to low temperature (e.g., 100 K) to minimize thermal motion and then irradiated with a monochromatic X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is processed to yield a 3D electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined to match the experimental data.

Expected Results & Interpretation The final output is a 3D model of the molecule showing precise bond lengths, bond angles, and the definitive positions of all atoms, including hydrogens. This will unequivocally show which tautomer exists in the crystal lattice.[1] Comparing the bond lengths (e.g., C=O vs. C-O, C=N vs. C-N) with known values provides definitive proof of the tautomeric state in the solid form.

Conclusion: A Triangulated, Unambiguous Assignment

By integrating data from HRMS, advanced NMR spectroscopy, and X-ray crystallography, we create a powerful, self-validating workflow. HRMS confirms the elemental composition and isotopic labeling. Multi-dimensional NMR, made possible by the ¹⁵N labels, definitively elucidates the molecular structure and predominant tautomeric form in solution. Finally, X-ray crystallography provides an atomic-resolution snapshot in the solid state, serving as the ultimate structural proof. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides an authoritative structural assignment for 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one, a critical requirement for drug development and molecular science.

References

- 1. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. pubs.acs.org [pubs.acs.org]

- 7. article.sapub.org [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Natural abundance of 15N versus labeled compounds

<An In-Depth Technical Guide to the Natural Abundance of ¹⁵N Versus Labeled Compounds

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Tale of Two Nitrogens

Nitrogen, a fundamental constituent of life, primarily exists in two stable isotopic forms: the overwhelmingly abundant nitrogen-14 (¹⁴N) and the rare nitrogen-15 (¹⁵N). While chemically identical, the single extra neutron in ¹⁵N imparts a subtle but measurable mass difference that has become a cornerstone of modern scientific investigation. The natural abundance of ¹⁵N is approximately 0.366%, meaning that for every ~272 nitrogen atoms, only one is ¹⁵N.[1][2] This guide delves into the profound scientific implications of this isotopic disparity, contrasting the insights gleaned from measuring minute variations in the natural abundance of ¹⁵N with the power of intentionally introducing ¹⁵N-labeled compounds into biological and chemical systems.

For researchers in drug development, proteomics, metabolism, and environmental science, understanding the nuances between these two approaches is paramount for designing robust experiments and accurately interpreting complex data. This guide provides a comprehensive framework for harnessing the power of ¹⁵N, from foundational principles to advanced applications and detailed experimental protocols.

Part 1: Foundational Principles and Core Analytical Techniques

The ability to differentiate between ¹⁴N and ¹⁵N hinges on sophisticated analytical techniques capable of detecting minute mass differences. The two primary workhorses in this field are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS): The Precision Scale

IRMS is the gold standard for measuring the natural abundance of stable isotopes.[3] It operates by converting a sample into a simple gas (in this case, N₂), ionizing the gas, and then separating the ions based on their mass-to-charge ratio.[4]

The results of natural abundance studies are typically expressed in "delta" notation (δ¹⁵N) in parts per thousand (‰) relative to a standard, which for nitrogen is atmospheric air (AIR).[2][3]

δ¹⁵N (‰) = [(R_sample / R_standard) - 1] x 1000

Where R is the ratio of ¹⁵N to ¹⁴N.[5]

In contrast, when analyzing samples containing ¹⁵N-labeled compounds, the high enrichment levels allow for direct quantification of the isotopic incorporation, often expressed as atom percent ¹⁵N.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Informant

While IRMS excels at bulk isotopic analysis, NMR spectroscopy provides atomic-level information. The ¹⁵N nucleus has a nuclear spin of 1/2, making it NMR-active.[1] However, its low natural abundance and negative gyromagnetic ratio present sensitivity challenges.[6] Therefore, ¹⁵N NMR studies almost exclusively rely on the use of ¹⁵N-labeled compounds to enhance the signal.[6][7] This technique is indispensable for determining the three-dimensional structures of proteins and nucleic acids, as well as for studying molecular interactions.[8][9][10]

Quantitative Data Summary

| Parameter | Natural Abundance ¹⁵N | ¹⁵N-Labeled Compounds |

| ¹⁵N Abundance | ~0.366%[1][2] | Typically >95% enrichment |

| Primary Analytical Technique | Isotope Ratio Mass Spectrometry (IRMS)[3] | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)[6][8] |

| Reporting Units | Delta (δ¹⁵N) in per mil (‰)[3][5] | Atom Percent ¹⁵N, Isotopic Enrichment (%) |

| Key Information Provided | Isotopic fractionation, source tracking, trophic level analysis[11][12] | Metabolic flux, protein structure and dynamics, drug metabolism[1][8][13] |

Part 2: Natural Abundance of ¹⁵N: A Window into Ecosystems and Beyond

Variations in the natural abundance of ¹⁵N, though small, provide a wealth of information about biological and geological processes. These variations arise from isotopic fractionation, where enzymatic and chemical reactions discriminate against the heavier ¹⁵N isotope, leading to its enrichment or depletion in the products.[2]

Applications in Ecology and Environmental Science

-

Trophic Level Studies: One of the most powerful applications of natural abundance ¹⁵N analysis is in determining the trophic position of organisms in a food web. There is a stepwise enrichment of ¹⁵N with each trophic level, as organisms preferentially excrete the lighter ¹⁴N. This allows ecologists to reconstruct food web structures and understand nutrient flow through ecosystems.

-

Nitrogen Source Tracking: Different sources of nitrogen in the environment, such as atmospheric N₂, fertilizers, and wastewater, often have distinct δ¹⁵N signatures.[2] By analyzing the δ¹⁵N of soil, water, and organisms, scientists can trace the origin and fate of nitrogen pollution.[11][14]

-

Paleoenvironmental Reconstruction: The δ¹⁵N values preserved in sediments, ice cores, and fossils can provide insights into past nitrogen cycles and climatic conditions.

Experimental Workflow: Natural Abundance ¹⁵N Analysis

Caption: Workflow for Natural Abundance ¹⁵N Analysis.

Protocol: Sample Preparation for Natural Abundance ¹⁵N Analysis by IRMS

-

Sample Collection: Collect samples (e.g., plant tissue, animal tissue, soil) and store them appropriately to prevent nitrogen loss or contamination.

-

Drying: Dry the samples to a constant weight in a drying oven at 60-70°C or by lyophilization to remove all moisture.[5]

-

Homogenization: Grind the dried samples into a fine, homogenous powder using a ball mill or mortar and pestle.[5] This ensures that the small subsample analyzed is representative of the entire sample.

-

Encapsulation: Weigh a precise amount of the powdered sample (typically 1-5 mg, depending on nitrogen content) into a small tin capsule.[5]

-

Analysis: The encapsulated sample is then introduced into an elemental analyzer coupled to an IRMS system for combustion and isotopic analysis.[15][16]

Part 3: ¹⁵N-Labeled Compounds: Precision Tools for Mechanistic Insights

The intentional introduction of compounds highly enriched in ¹⁵N provides a powerful tool to trace the metabolic fate of molecules, elucidate reaction mechanisms, and determine the structure of biomolecules.[6][8]

Applications in Proteomics and Drug Development

-

Metabolic Labeling: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or by feeding organisms ¹⁵N-enriched media, the heavy isotope is incorporated into newly synthesized proteins.[13][17][18] This allows for the precise quantification of changes in protein expression between different states (e.g., healthy vs. diseased, treated vs. untreated).[17][18]

-

Structural Biology: Uniformly labeling proteins with ¹⁵N (and often ¹³C) is a prerequisite for many multidimensional NMR experiments used to determine their three-dimensional structure and study their dynamics.[10][19][20]

-

Pharmacokinetic Studies: Administering a ¹⁵N-labeled version of a drug along with the unlabeled version allows for the precise determination of its absorption, distribution, metabolism, and excretion (ADME) properties, as the labeled and unlabeled compounds can be distinguished by mass spectrometry.[1][][22][23] This approach minimizes inter-individual variability and provides more robust data.[]

-

Biosynthetic Pathway Elucidation: Feeding organisms ¹⁵N-labeled precursors and analyzing the incorporation of the label into natural products can help to unravel their biosynthetic pathways.[6][7]

Experimental Workflow: ¹⁵N Metabolic Labeling for Quantitative Proteomics

Caption: Workflow for Quantitative Proteomics using ¹⁵N Metabolic Labeling.

Protocol: ¹⁵N Metabolic Labeling of E. coli for Protein Expression

-

Prepare Minimal Medium: Prepare M9 minimal medium, but omit the ammonium chloride (NH₄Cl).

-

Add Nitrogen Source: For the 'heavy' culture, add ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) as the sole nitrogen source. For a 'light' control, use natural abundance ¹⁴NH₄Cl.

-

Inoculation and Growth: Inoculate the media with the E. coli strain engineered to express the protein of interest. Grow the cultures until they reach the desired cell density.

-

Induce Protein Expression: Induce protein expression according to the specific protocol for your protein.

-

Harvest Cells: Harvest the cells by centrifugation.

-

Protein Purification: Purify the ¹⁵N-labeled protein using standard chromatography techniques.

-

Verification of Labeling: Verify the incorporation of ¹⁵N using mass spectrometry.

Part 4: Choosing the Right Approach: A Decision-Making Framework

The choice between studying natural abundance ¹⁵N and using ¹⁵N-labeled compounds depends entirely on the scientific question being addressed.

| Research Question | Recommended Approach | Rationale |

| What is the trophic structure of this ecosystem? | Natural Abundance ¹⁵N | Isotopic fractionation provides a natural tracer of nutrient flow. |

| What is the source of nitrate contamination in this watershed? | Natural Abundance ¹⁵N | Different nitrogen sources have distinct δ¹⁵N signatures.[2] |

| How does protein expression change in response to drug treatment? | ¹⁵N-Labeled Compounds (Metabolic Labeling) | Allows for precise relative quantification of proteins.[13][17] |

| What is the three-dimensional structure of this protein? | ¹⁵N-Labeled Compounds (Uniform Labeling) | Essential for obtaining high-quality NMR data.[10][20] |

| What is the absolute bioavailability of a new drug candidate? | ¹⁵N-Labeled Compounds (Co-administration) | Serves as an ideal internal standard, minimizing experimental variability.[][22] |

| How does this plant utilize different nitrogen sources from the soil? | ¹⁵N-Labeled Compounds (Tracer Study) | Allows for direct tracing of nitrogen uptake and allocation.[8][24][25] |

Conclusion: A Unified Perspective

The study of nitrogen isotopes, whether by observing the subtle variations in their natural abundance or by leveraging the power of enriched tracers, offers a remarkably versatile and insightful toolkit for the modern scientist. Natural abundance studies provide a macroscopic view of complex systems, revealing the integrated effects of biogeochemical processes on a broad scale. In contrast, the use of ¹⁵N-labeled compounds offers a microscopic, mechanistic understanding, allowing researchers to dissect specific pathways and interactions with high precision.

For the researcher, scientist, and drug development professional, a thorough understanding of both methodologies is not merely advantageous—it is essential for pushing the boundaries of scientific knowledge. By thoughtfully selecting the appropriate isotopic approach, we can continue to unravel the intricate roles of nitrogen in biology, medicine, and the environment.

References

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 3. measurlabs.com [measurlabs.com]

- 4. ap.smu.ca [ap.smu.ca]

- 5. prometheusprotocols.net [prometheusprotocols.net]

- 6. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]

- 12. Frontiers | 15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Sinks for nitrogen inputs in terrestrial ecosystems: a meta-analysis of 15N tracer field studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 16. Instrument method [isotope.ucsc.edu]

- 17. benchchem.com [benchchem.com]

- 18. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]

- 19. Cell-free synthesis of 15N-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. protein-nmr.org.uk [protein-nmr.org.uk]

- 22. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Application of 15N stable isotope techniques to biological nitrogen fixation in terrestrial ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Applications of nitrogen 15 isotopes [nrdgas.com]

The Silent Tracers: A Technical Guide to the Discovery and History of Pyrimidinone Isotopes

For researchers, medicinal chemists, and professionals in drug development, the pyrimidinone core is a familiar and vital scaffold. It is a cornerstone of life, forming the nucleobases uracil, thymine, and cytosine, which constitute the very alphabet of our genetic code.[1] Beyond this fundamental role, the pyrimidine framework is a "privileged structure" in medicinal chemistry, forming the basis of a vast array of therapeutics.[1] This guide delves into a crucial, yet often overlooked, aspect of pyrimidine chemistry: the discovery and application of their isotopic analogues. We will journey through the history of this field, from the foundational discoveries of isotopes to the sophisticated synthetic strategies and cutting-edge applications that are accelerating modern drug discovery.

From Elemental Transmutation to Biological Tracers: A Historical Prelude

The story of pyrimidinone isotopes is intrinsically linked to the broader history of pyrimidine chemistry and the discovery of isotopes themselves. The systematic study of pyrimidines can be traced back to 1884, when German chemist Adolf Pinner first synthesized derivatives by condensing ethyl acetoacetate with amidines.[2] A few years prior, in 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea and malonic acid.[2] The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman.[2] These early explorations laid the chemical groundwork for future investigations into this vital class of heterocycles.

Parallel to these chemical advancements, the early 20th century witnessed a revolution in our understanding of the atom. The concept of isotopes—atoms of the same element with different numbers of neutrons—emerged from the study of radioactivity. While the term "isotope" was coined in 1913, the groundwork was laid by the discovery of elemental transmutation through radioactive decay. This newfound understanding of atomic diversity opened the door to the revolutionary concept of isotopic labeling: the ability to "tag" and trace molecules through complex chemical and biological systems.

The incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into organic molecules allows for the precise tracking of metabolic pathways and the elucidation of drug mechanisms without the complications of radioactivity.[3] This powerful technique has become an indispensable tool in modern research and drug development.[3]

The Art of the Label: Synthetic Methodologies for Pyrimidinone Isotopes

The synthesis of isotopically labeled pyrimidinones has evolved significantly over the decades, moving from challenging, low-yield methods to highly efficient and site-specific strategies.

Early Approaches: The Dawn of Isotopic Incorporation

Early methods for isotopic labeling of heterocyclic compounds were often extensions of established synthetic routes, utilizing commercially available, isotopically enriched starting materials. For pyrimidinones, this typically involved the condensation of a three-carbon component with an isotopically labeled amidine-containing compound, such as urea or guanidine.[4] For example, the reaction of a β-ketoester with [¹³C]urea or [¹⁵N₂]urea could yield a pyrimidinone with the corresponding isotopic label. While foundational, these methods were often limited by the availability and cost of the labeled precursors and could lack regioselectivity in more complex molecules.

Modern Renaissance: The Deconstruction-Reconstruction Strategy

A paradigm shift in the synthesis of isotopically labeled pyrimidines came with the development of the "deconstruction-reconstruction" strategy. This elegant approach allows for the late-stage introduction of isotopes into pre-existing and often complex pyrimidine structures. The core principle involves the ring-opening of the pyrimidine to form a vinamidinium salt intermediate, followed by the reconstruction of the ring using an isotopically labeled amidine.[5][6]

This method offers remarkable flexibility, enabling the incorporation of deuterium, ¹³C, and ¹⁵N with high efficiency and predictability.[5]

Experimental Protocol: ¹⁵N-Labeling of a Pyrimidine via Deconstruction-Reconstruction [3]

-

Deconstruction: The starting pyrimidine is treated with triflic anhydride (Tf₂O) and an aniline to form a pyrimidinium salt.

-

Ring Opening: The pyrimidinium salt is then cleaved with a nucleophilic amine, such as pyrrolidine, to yield the corresponding vinamidinium salt.

-

Reconstruction: The vinamidinium salt is cyclized with an ¹⁵N-labeled amidine under basic conditions to form the desired ¹⁵N-labeled pyrimidine.

-

Purification: The final product is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

-

Characterization: The incorporation and position of the ¹⁵N label are confirmed by mass spectrometry and ¹⁵N NMR spectroscopy.

Illuminating Biological Processes: Applications in Research and Drug Development

The ability to synthesize isotopically labeled pyrimidinones has had a profound impact on our understanding of biology and the development of new medicines.

Tracing Metabolic Fates: ADME Studies

Understanding a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical and mandatory part of the drug development process.[7][8] Radiolabeled compounds, most commonly with carbon-14 (¹⁴C), are the gold standard for these studies.[7][8] By introducing a ¹⁴C-labeled pyrimidinone-based drug into a biological system, researchers can quantitatively track the parent drug and all of its metabolites, providing a complete picture of its disposition.[8] This information is vital for assessing a drug's safety and efficacy.

| Isotope | Application in Pyrimidinone Research | Analytical Technique |

| ²H (Deuterium) | Metabolic stabilization (Kinetic Isotope Effect), Internal standards for mass spectrometry | Mass Spectrometry, NMR |

| ¹³C | Metabolic flux analysis, Mechanistic studies, Structural elucidation | Mass Spectrometry, NMR |

| ¹⁵N | Tracing nitrogen metabolism, Protein-ligand interaction studies | Mass Spectrometry, NMR |

| ¹⁴C (Radioisotope) | ADME studies, Quantitative whole-body autoradiography | Liquid Scintillation Counting, Accelerator Mass Spectrometry |

| ³H (Tritium) | In vitro binding assays, Metabolic studies | Liquid Scintillation Counting |

Elucidating Reaction Mechanisms and Biological Pathways

Stable isotopes are invaluable tools for dissecting complex biochemical pathways and chemical reaction mechanisms. For instance, by using ¹³C-labeled glucose or ¹⁵N-labeled glutamine in cell culture, researchers can trace the incorporation of these isotopes into the de novo pyrimidine synthesis pathway, providing quantitative data on metabolic flux.[3] This has significant implications for understanding diseases with altered metabolism, such as cancer.

The Future is Labeled: Emerging Trends and Outlook

The field of isotopic labeling continues to evolve, driven by advances in synthetic chemistry and analytical instrumentation. The development of more efficient and selective labeling methods, such as the deconstruction-reconstruction strategy, allows for the preparation of increasingly complex isotopically labeled molecules.[6] Furthermore, the increasing sensitivity of analytical techniques like mass spectrometry and NMR spectroscopy enables the detection and quantification of labeled compounds at ever-lower concentrations.

Looking ahead, the demand for isotopically labeled pyrimidinones is set to grow. They will continue to be indispensable tools in the development of safer and more effective drugs, in the quest for a deeper understanding of biological systems, and in the burgeoning field of personalized medicine. The silent tracers, the isotopic variants of the humble pyrimidinone, will undoubtedly continue to play a vocal role in scientific discovery for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. wjarr.com [wjarr.com]

- 5. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]

- 8. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one: Molecular Weight, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one, the isotopically labeled form of cytosine containing two nitrogen-15 (¹⁵N) atoms. This document details the fundamental properties of this stable isotope-labeled compound, with a primary focus on the precise calculation and experimental verification of its molecular weight. We present a detailed exploration of its synthesis, analytical characterization methodologies including mass spectrometry and NMR spectroscopy, and its critical applications in modern scientific research. This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards, tracers in metabolic studies, or probes in structural biology.

Introduction to Isotopic Labeling in Nucleobase Research

Stable Isotope Labeling (SIL) is a powerful and indispensable technique in the life sciences. It involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. For nucleobases like cytosine, the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) creates a chemically identical molecule with a distinct, higher mass.

The significance of ¹⁵N-labeled nucleobases is particularly pronounced in several key research areas. The mass difference introduced by the ¹⁵N atoms allows for precise differentiation and quantification in mass spectrometry (MS)-based applications.[1][2] Furthermore, the nuclear spin properties of ¹⁵N make it an invaluable probe in Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the structure and dynamics of DNA and RNA.[1][3] 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one, or ¹⁵N₂-Cytosine, serves as a critical tool for researchers, enabling sensitive and accurate measurements that would be otherwise challenging with its unlabeled counterpart.

Fundamental Properties of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one

The parent compound, cytosine, is a pyrimidine derivative with the chemical formula C₄H₅N₃O.[4][5][6] It is one of the four primary nucleobases found in both DNA and RNA.[4][6] The isotopologue, 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one, retains this same chemical structure but has two of its three nitrogen atoms replaced with the ¹⁵N isotope. This substitution directly impacts its molecular weight.

The key distinction lies in the mass of the nitrogen isotopes. The most abundant isotope, ¹⁴N, has a monoisotopic mass of approximately 14.003 Da, while the ¹⁵N isotope has a mass of approximately 15.000 Da. The introduction of two ¹⁵N atoms results in a predictable mass shift, which is fundamental to its application.

Data Presentation: Molecular Weight Comparison

The precise molecular weights are crucial for instrument calibration and data analysis. The table below summarizes the monoisotopic mass and average molecular weight for both native cytosine and its ¹⁵N₂-labeled variant.

| Property | Cytosine (Unlabeled) | 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one |

| Chemical Formula | C₄H₅N₃O | C₄H₅¹⁴N¹⁵N₂O |

| Monoisotopic Mass (Da) | 111.0433 | 113.0373 |

| Average Molecular Weight ( g/mol ) | 111.10 | 113.09 |

Note: The calculated molecular weights are based on the substitution of two nitrogen atoms. The exact positions of the ¹⁵N labels (e.g., at positions 1 and 3) can be confirmed by NMR spectroscopy.

Synthesis and Isotopic Incorporation

The synthesis of ¹⁵N-labeled pyrimidines is a well-established process in medicinal and organic chemistry.[7] A common and effective strategy involves the construction of the pyrimidine ring using a commercially available source of the ¹⁵N isotope, such as ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).[8][9] This method allows for the direct and high-efficiency incorporation of the heavy isotope into the heterocyclic core of the molecule.

The general workflow involves reacting precursor molecules that will form the carbon backbone of the pyrimidine ring with the ¹⁵N source under conditions that facilitate ring closure. This is followed by rigorous purification, typically using High-Performance Liquid Chromatography (HPLC), to isolate the final, high-purity labeled compound.

Mandatory Visualization: Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of ¹⁵N₂-Cytosine.

Experimental Protocols: Illustrative Synthesis

The following protocol is an illustrative example of a potential synthetic route.

-

Precursor Preparation: Dissolve a suitable pyrimidine precursor (e.g., a malonic acid derivative) in an appropriate anhydrous solvent under an inert atmosphere.

-

Isotope Introduction: Add a stoichiometric excess of a ¹⁵N-labeled reagent, such as ¹⁵N-urea or ¹⁵N-guanidine, to the reaction mixture. These reagents serve as the source for the two nitrogen atoms in the ring.

-

Ring Condensation: Heat the mixture under reflux for several hours to facilitate the condensation and ring-closure reaction, forming the pyrimidine ring structure.

-

Work-up and Extraction: After cooling, neutralize the reaction mixture and perform a liquid-liquid extraction to separate the crude product from unreacted starting materials and salts.

-

Purification: Concentrate the organic phase and purify the crude product using preparative reversed-phase HPLC to achieve >98% purity.

-

Verification: Confirm the identity, purity, and isotopic enrichment of the final product using HRMS and NMR spectroscopy as described in the following section.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to validate the successful synthesis and purity of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one. This process forms a self-validating system, ensuring the compound is suitable for its intended downstream applications.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the primary technique for confirming the molecular weight and assessing the level of isotopic incorporation. The analysis relies on detecting the precise mass-to-charge ratio (m/z) of the molecule.

-

Causality: The presence of two ¹⁵N atoms increases the monoisotopic mass by approximately 1.994 Da compared to unlabeled cytosine. HRMS instruments, such as Orbitrap or TOF analyzers, have sufficient resolving power to easily distinguish this mass shift, thereby confirming the identity of the labeled compound.

Experimental Protocols: HRMS Verification

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the synthesized ¹⁵N₂-Cytosine in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infusion: Directly infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-150).

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. The experimentally measured m/z should correspond to the theoretical monoisotopic mass of ¹⁵N₂-Cytosine (113.0373 Da + 1.0078 Da for H⁺ = 114.0451 Da).

-

Purity Assessment: Evaluate the isotopic purity by comparing the signal intensity of the ¹⁵N₂-labeled peak to any residual unlabeled (m/z 112.0511) or singly-labeled peaks.

Mandatory Visualization: MS Verification Workflow

Caption: Logical workflow for the verification of ¹⁵N₂-Cytosine using HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass, NMR spectroscopy provides structural information, confirming the exact location of the ¹⁵N labels within the pyrimidine ring. Experiments like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) can show correlations between protons and their directly bonded nitrogen atoms, verifying the positions of isotopic substitution.

Key Applications in Scientific Research

The unique properties of 6-Amino(¹⁵N₂)pyrimidin-2(1H)-one make it a versatile tool for researchers.

-

Quantitative Mass Spectrometry: Its most common application is as an internal standard in quantitative LC-MS assays.[1] Because it is chemically identical to endogenous cytosine, it co-elutes chromatographically and experiences similar ionization efficiency. However, its different mass allows it to be detected on a separate MS channel. This enables highly accurate and precise quantification of unlabeled cytosine and its metabolites in complex biological matrices like plasma, urine, or cell lysates.

-

Biomolecular NMR Spectroscopy: In structural biology, incorporating ¹⁵N-labeled nucleosides into DNA or RNA molecules is essential for advanced NMR experiments.[3][10] These experiments are used to solve the three-dimensional structures of nucleic acids and to study their dynamics and interactions with proteins and other molecules.

-

Metabolic Flux Analysis: ¹⁵N₂-Cytosine can be used as a metabolic tracer.[1] By introducing it into cell culture or in vivo models, researchers can track its metabolic fate, tracing the pathways of nucleotide synthesis and degradation. This provides critical insights into cellular metabolism in both healthy and diseased states.

Conclusion

6-Amino(¹⁵N₂)pyrimidin-2(1H)-one is more than just a heavy version of a common nucleobase; it is a precision tool that empowers researchers to conduct highly sensitive and specific experiments. Its well-defined molecular weight, confirmed through rigorous analytical methods like mass spectrometry, underpins its utility as a gold-standard internal standard. Its applications in structural biology and metabolic research further highlight its importance in advancing our understanding of fundamental biological processes. This guide provides the core technical knowledge required for the confident and effective application of this vital research compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. Structure of Cytosine | bartleby [bartleby.com]

- 5. Cytosine [webbook.nist.gov]

- 6. Cytosine Molecule [worldofmolecules.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. isotope.com [isotope.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Amino(15N₂)pyrimidin-2(1H)-one

Introduction

6-Aminopyrimidin-2(1H)-one, commonly known as cytosine, is a fundamental pyrimidine nucleobase central to the structure of DNA and RNA. The precise characterization of cytosine and its isotopically labeled analogues is paramount for a wide range of applications, from elucidating metabolic pathways to advancing drug development.[1][2] Stable isotope labeling, particularly with nitrogen-15 (¹⁵N), offers an unparalleled tool for tracing molecular fates and resolving complex biological mechanisms through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]